3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one
Description
Properties
IUPAC Name |
3-(azetidin-3-yl)-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c15-10-8-3-1-2-4-9(8)12-13-14(10)7-5-11-6-7/h1-4,7,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYIHJMYGVZCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=O)C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzo[d]triazin-4(3H)-one Core
The benzo[d]triazinone ring system is typically synthesized via cyclization reactions starting from anthranilic acid derivatives or related ortho-substituted aromatic amines. A common method involves:
- Condensation of anthranilic acid derivatives with suitable nitrogen sources or reagents under dehydrating conditions.
- Cyclization via Niementowski-type reactions or related intramolecular condensation processes.
- Use of phosphorus oxychloride or similar reagents to facilitate ring closure and chlorination if necessary.
These steps yield the triazinone core, often isolated as crystalline solids with good yields (68–92% in related systems).
Typical Reaction Conditions and Yields
- Reactions are often performed in polar aprotic solvents such as tetrahydrofuran (THF), acetonitrile (ACN), or dimethylformamide (DMF).
- Temperature control is crucial, with many reactions proceeding at room temperature or slightly elevated temperatures (e.g., 25–100 °C).
- Reaction times vary from hours to days depending on the reagents and conditions; for example, some coupling reactions require up to 10 days at room temperature to complete.
- Purification is generally achieved by crystallization or column chromatography.
Representative Synthetic Scheme (Inferred)
Research Findings and Notes
- The use of coupling agents such as DCC, HATU, or EDCI is critical for efficient formation of the C-N bond between the triazinone core and azetidine ring.
- Additives like DMAP help suppress side reactions and improve yields.
- Halogenation at the 3-position of the triazinone ring enhances reactivity towards nucleophilic substitution, facilitating azetidine incorporation.
- Reaction monitoring by thin-layer chromatography (TLC) and purification by column chromatography or crystallization are standard practices.
- The molecular weight of 3-(azetidin-3-yl)benzo[d]triazin-4(3H)-one is 202.21 g/mol with molecular formula C10H10N4O.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core formation method | Cyclization of anthranilic acid derivatives |
| Halogenation agents | N-iodosuccinimide, N-bromosuccinimide |
| Coupling agents | DCC, HATU, EDCI, PyBOP, etc. |
| Solvents | THF, ACN, DMF |
| Temperature range | Room temperature to 100 °C |
| Reaction time | Hours to days (up to 10 days for some steps) |
| Purification | Crystallization, column chromatography |
| Yield range | 68–92% for core formation; variable for coupling |
Chemical Reactions Analysis
Types of Reactions: 3-(Azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Medicinal Chemistry
The primary application of 3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one lies in its potential as an antimicrobial agent . Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of triazine compounds have been shown to inhibit the growth of various pathogens including Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Activity
A study focused on synthesizing triazine derivatives revealed that certain modifications to the triazine structure enhanced antimicrobial efficacy. The synthesized compounds were tested against a panel of bacteria and fungi, demonstrating promising results that warrant further investigation into their mechanisms of action .
Drug Development
The triazine scaffold is a well-known pharmacophore in drug discovery. The incorporation of the azetidine ring may enhance the bioavailability and selectivity of drugs targeting specific diseases. Research has shown that azetidine-containing compounds can modulate biological activities, making them suitable candidates for further development into therapeutic agents .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Compound A | Antibacterial | E. coli, S. aureus | |
| Compound B | Antifungal | Candida albicans | |
| This compound | Potentially Antimicrobial | Various |
Material Science
Beyond medicinal applications, this compound can serve as a precursor in the synthesis of advanced materials. Its unique chemical structure allows it to be utilized in creating polymers or as a ligand in coordination chemistry.
Case Study: Polymer Synthesis
Recent studies have explored the use of triazine derivatives in creating polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of azetidine groups into these polymers has been shown to improve their performance in various applications including coatings and composites .
Mechanism of Action
The mechanism by which 3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
A. 3-(4-Chloro-2-fluoro-5-substituted phenyl) Derivatives
B. 3-(2-(Piperazin-1-yl)ethyl) Derivatives
- Structure: Piperazine-linked ethyl chain at the triazinone core.
- Activity : Exhibited nematicidal activity (IC₅₀ = 15–30 μM) against Meloidogyne incognita. The piperazine moiety improves solubility and enables interactions with parasitic enzymes .
- Comparison : The larger piperazine ring (six-membered vs. azetidine’s four-membered) may reduce membrane permeability but enhances solubility and metabolic stability .
C. 3-(Benzofuran-2-ylmethyl) Derivatives
- Structure : Benzofuran-methyl substituent.
- Activity : Moderate antifungal activity (MIC = 50–100 μg/mL) attributed to the benzofuran group’s planar structure, which intercalates into fungal membranes .
- Comparison : The azetidine derivative’s smaller ring size likely improves pharmacokinetic properties (e.g., oral bioavailability) compared to bulky benzofuran derivatives .
Table 1: Key Properties of Selected Benzotriazinone Derivatives
*LogP values predicted via computational methods.
- Synthetic Routes: The target compound is synthesized via nucleophilic substitution of 3-chlorobenzotriazinone with azetidine . In contrast, piperazine-linked derivatives require multi-step alkylation and coupling reactions , while aryl-substituted analogues are prepared via Ullmann-type couplings .
Mechanistic Insights
- Reactivity: The benzotriazinone ring undergoes thermal ring-opening to generate iminoketene intermediates, enabling cycloaddition reactions . This reactivity is conserved across derivatives but modulated by substituents. For example, electron-withdrawing groups (e.g., Cl, F) stabilize the triazinone ring, whereas azetidine’s strain enhances electrophilicity .
- Enzyme Inhibition : Azetidine derivatives show selective inhibition of acetolactate synthase (ALS) in plants, while piperazine-linked analogues target nematode-specific proteases .
Biological Activity
3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its anticancer properties, synthesis methods, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a triazine ring fused with a benzo group and an azetidine moiety. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Synthesis Methods
Various synthetic routes have been explored for the preparation of this compound. The most common methods involve:
- Cyclization Reactions : Utilizing precursors that undergo cyclization to form the triazine core.
- Click Chemistry : Employing copper(I)-catalyzed azide-alkyne cycloaddition to synthesize derivatives with enhanced biological activity .
These methods have facilitated the generation of analogs that may exhibit improved efficacy and selectivity.
Anticancer Properties
Research indicates that this compound and its derivatives possess notable anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 30 µM against human breast cancer cell lines (MCF-7 and SKBR-3), indicating potent antiproliferative effects .
The proposed mechanisms underlying the anticancer activity include:
- Induction of Apoptosis : The compound appears to initiate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Key Signaling Pathways : It may interfere with critical signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Zhang et al., 2011 | MCF-7 | 15.5 | Apoptosis induction |
| Ma et al., 2015 | SKBR-3 | 25.0 | Inhibition of PI3K/Akt |
| Liu et al., 2020 | HCC1954 | 20.0 | ROS generation |
These findings collectively suggest that this compound holds promise as a potential anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
